Cas no 898760-71-9 (3-(3-Bromophenyl)-2',5'-dichloropropiophenone)

3-(3-Bromophenyl)-2',5'-dichloropropiophenone 化学的及び物理的性質
名前と識別子
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- 3-(3-bromophenyl)-2',5'-dichloropropiophenone
- 3-(3-bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one
- 3-(3-Bromophenyl)-2',5'-dichloropropiophenone
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- インチ: 1S/C15H11BrCl2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-3,5-6,8-9H,4,7H2
- InChIKey: YOEPPZDCFHZCQW-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)CCC(C1C=C(C=CC=1Cl)Cl)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 311
- トポロジー分子極性表面積: 17.1
3-(3-Bromophenyl)-2',5'-dichloropropiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 206082-5g |
3-(3-bromophenyl)-2',5'-dichloropropiophenone |
898760-71-9 | 97% | 5g |
£2025.00 | 2022-03-01 | |
Fluorochem | 206082-2g |
3-(3-bromophenyl)-2',5'-dichloropropiophenone |
898760-71-9 | 97% | 2g |
£1013.00 | 2022-03-01 | |
TRC | B099405-500mg |
3-(3-Bromophenyl)-2',5'-dichloropropiophenone |
898760-71-9 | 500mg |
$ 735.00 | 2022-06-07 | ||
TRC | B099405-250mg |
3-(3-Bromophenyl)-2',5'-dichloropropiophenone |
898760-71-9 | 250mg |
$ 440.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658929-5g |
3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one |
898760-71-9 | 98% | 5g |
¥16571.00 | 2024-04-26 | |
Fluorochem | 206082-1g |
3-(3-bromophenyl)-2',5'-dichloropropiophenone |
898760-71-9 | 97% | 1g |
£540.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658929-1g |
3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one |
898760-71-9 | 98% | 1g |
¥4576.00 | 2024-04-26 |
3-(3-Bromophenyl)-2',5'-dichloropropiophenone 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
3-(3-Bromophenyl)-2',5'-dichloropropiophenoneに関する追加情報
3-(3-Bromophenyl)-2',5'-dichloropropiophenone: A Comprehensive Overview
The compound 3-(3-Bromophenyl)-2',5'-dichloropropiophenone, identified by the CAS number 898760-71-9, is a highly specialized aromatic ketone with significant applications in various fields of organic chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position of the phenyl ring and two chlorine atoms at the 2' and 5' positions of the propiophenone moiety. These substituents contribute to its distinct chemical properties and reactivity, making it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the potential of 3-(3-Bromophenyl)-2',5'-dichloropropiophenone as a versatile building block in organic synthesis. Its ability to undergo various nucleophilic and electrophilic reactions has been extensively explored, particularly in the context of developing novel pharmaceutical agents. For instance, researchers have demonstrated that this compound can serve as an intermediate in the synthesis of bioactive molecules with anti-tumor and anti-inflammatory properties. The presence of bromine and chlorine atoms in its structure facilitates selective substitution reactions, enabling the creation of diverse derivatives with tailored biological activities.
The synthesis of 3-(3-Bromophenyl)-2',5'-dichloropropiophenone typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the Friedel-Crafts acylation of bromobenzene with a dichloroacetyl chloride derivative, followed by purification to obtain the desired product. This method has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production.
In terms of physical properties, 3-(3-Bromophenyl)-2',5'-dichloropropiophenone exhibits a high melting point due to its rigid aromatic structure and strong intermolecular hydrogen bonding. Its solubility in organic solvents such as dichloromethane and THF makes it suitable for use in solution-phase reactions. Additionally, spectroscopic analyses have confirmed its stability under mild thermal conditions, which is advantageous for its storage and handling.
The biological activity of 3-(3-Bromophenyl)-2',5'-dichloropropiophenone has been a focal point of recent research efforts. In vitro assays have shown that this compound demonstrates moderate cytotoxicity against various cancer cell lines, suggesting its potential as an anti-tumor agent. Furthermore, studies have explored its inhibitory effects on key enzymes involved in inflammatory pathways, indicating its potential application in anti-inflammatory drug development.
In conclusion, 3-(3-Bromophenyl)-2',5'-dichloropropiophenone is a versatile compound with a wide range of applications in organic synthesis and drug discovery. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel bioactive molecules. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the field of medicinal chemistry.
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